molecular formula C11H11N5 B7550064 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile

2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile

Cat. No. B7550064
M. Wt: 213.24 g/mol
InChI Key: IAYJGEAOUXCXCZ-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile, also known as MPPC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile is not fully understood. However, it has been suggested that 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has anti-inflammatory and anti-cancer properties. 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has also been found to inhibit the replication of certain viruses. In vivo studies have shown that 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has several advantages for use in lab experiments. It is easy to synthesize, stable, and has a high purity. 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile can also be easily modified to create analogs with different properties. However, 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile. One direction is the development of novel drugs based on 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile as a scaffold. Another direction is the study of the mechanism of action of 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile to better understand its potential applications in various fields. Additionally, the synthesis of 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile analogs with improved properties is an area of interest for future research. Finally, the study of the potential toxicity of 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile and its analogs is an important area of research that needs to be addressed.
In conclusion, 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile is a compound that has potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile, including the development of novel drugs, the study of its mechanism of action, and the synthesis of analogs with improved properties.

Synthesis Methods

2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-cyanopyridine with 4-chloromethyl-1-methylpyrazole in the presence of a base such as potassium carbonate. The resulting product is 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile.

Scientific Research Applications

2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In drug discovery, 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has been used as a scaffold for the development of novel drugs. In material science, 2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile has been studied for its potential applications in the development of organic electronic devices.

properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-8-10(7-15-16)6-14-11-4-9(5-12)2-3-13-11/h2-4,7-8H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJGEAOUXCXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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